3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide
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Overview
Description
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent, with the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for its antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastrointestinal infections .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide
- **5-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide
- **2-amino-1,3,4-thiadiazole derivatives
Uniqueness
3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit urease and its potential anticancer properties make it a promising candidate for further research and development .
Properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c12-10-14-15-11(18-10)17-7-6-9(16)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSMAVPNDQMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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